Phosphoribosylamine
Overview
Description
5-phospho-beta-D-ribosylaminium(1-) is a compound that plays a significant role in various biological processes. It is the conjugate base of 5-phospho-beta-D-ribosylamine and is involved in metabolic reactions in organisms such as Saccharomyces cerevisiae (Baker’s yeast) and Homo sapiens (humans) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-phospho-beta-D-ribosylaminium(1-) typically involves the phosphorylation of ribosylamine. The synthetic route includes the reaction of ribose with ammonia, followed by phosphorylation using phosphoric acid or its derivatives under controlled conditions .
Industrial Production Methods
the compound can be synthesized in laboratories using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
5-phospho-beta-D-ribosylaminium(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with 5-phospho-beta-D-ribosylaminium(1-) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ribosylamine derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
5-phospho-beta-D-ribosylaminium(1-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is involved in metabolic pathways in yeast and humans, making it a subject of study in cellular metabolism.
Medicine: Research on this compound can provide insights into metabolic disorders and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 5-phospho-beta-D-ribosylaminium(1-) involves its role as a metabolite in various biochemical pathways. It acts as an intermediate in the synthesis of nucleotides and other essential biomolecules. The compound interacts with specific enzymes and molecular targets, facilitating the transfer of phosphate groups and the formation of ribosylamine derivatives .
Comparison with Similar Compounds
Similar Compounds
5-phospho-D-ribosylamine: This compound is the conjugate acid of 5-phospho-beta-D-ribosylaminium(1-) and shares similar chemical properties.
Ribose-5-phosphate: Another related compound involved in metabolic pathways.
Phosphoribosyl pyrophosphate (PRPP): A key intermediate in nucleotide biosynthesis.
Uniqueness
5-phospho-beta-D-ribosylaminium(1-) is unique due to its specific role in metabolic pathways and its ability to act as an intermediate in the synthesis of various biomolecules. Its structure and reactivity make it distinct from other similar compounds .
Properties
IUPAC Name |
(5-amino-3,4-dihydroxyoxolan-2-yl)methyl dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO7P/c6-5-4(8)3(7)2(13-5)1-12-14(9,10)11/h2-5,7-8H,1,6H2,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCBPEVYGOQGJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N)O)O)OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO7P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.13 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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